

# Tildacerfont for Congenital Adrenal Hyperplasia: A Cost-Effectiveness Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-effectiveness analysis of **tildacerfont**, an investigational corticotropin-releasing factor type 1 (CRF1) receptor antagonist, for the treatment of classic Congenital Adrenal Hyperplasia (CAH). The analysis is based on available clinical trial data for **tildacerfont** and is presented in comparison to the current standard of care, glucocorticoid therapy, and another investigational CRF1 receptor antagonist, crinecerfont.

#### **Executive Summary**

Congenital Adrenal Hyperplasia (CAH) is a rare genetic disorder that necessitates lifelong treatment with supraphysiologic doses of glucocorticoids (GCs). While essential for survival, this standard of care is associated with a significant long-term burden of comorbidities and substantial healthcare costs.[1][2][3] **Tildacerfont**, developed by Spruce Biosciences, aimed to address this unmet need by reducing the required GC dose. However, pivotal clinical trials for **tildacerfont** in CAH have yielded mixed results, with key studies not meeting their primary endpoints for androgen reduction or GC dose reduction. In contrast, another investigational agent in the same class, crinecerfont, has demonstrated success in Phase 3 trials, achieving significant reductions in GC dosage while maintaining androgen control.[4][5]

This guide will objectively present the available data to inform an evidence-based perspective on the potential cost-effectiveness of **tildacerfont**, contextualized by its clinical trial outcomes and the broader landscape of CAH treatment.



#### **Mechanism of Action and Therapeutic Rationale**

CAH is characterized by a deficiency in an enzyme required for cortisol synthesis, leading to an overproduction of androgens driven by excess adrenocorticotropic hormone (ACTH).[6] The therapeutic goal for novel non-steroidal therapies like **tildacerfont** is to modulate the hypothalamic-pituitary-adrenal (HPA) axis to reduce ACTH, thereby lowering adrenal androgen levels and enabling a reduction in the supraphysiologic GC doses to more physiologic levels.[7] **Tildacerfont** is a selective CRF1 receptor antagonist that binds to receptors in the pituitary gland, aiming to decrease ACTH secretion.[6]



Click to download full resolution via product page

Diagram 1: Tildacerfont's Mechanism of Action in the HPA Axis.

#### **Clinical Efficacy and Safety Profile of Tildacerfont**

The clinical development of **tildacerfont** for CAH has involved several Phase 2 studies. While earlier, smaller studies showed promise in reducing key biomarkers, the larger, pivotal trials did not meet their primary endpoints.



## **Summary of Key Clinical Trial Results**



| Trial                          | Phase | Patient<br>Population                                             | Primary<br>Endpoint                                                                           | Key<br>Outcomes                                                                                                                                            | Reference |
|--------------------------------|-------|-------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| SPR001-201<br>& SPR001-<br>202 | 2a    | Adults with classic CAH                                           | Safety and<br>efficacy<br>(biomarker<br>reduction)                                            | Reductions from baseline in ACTH, 17- OHP, and A4 observed, particularly in patients with poor disease control at baseline. Generally well- tolerated.     | [6][8][9] |
| CAHmelia-<br>203               | 2b    | Adults with<br>classic CAH<br>and severe<br>hyperandroge<br>nemia | Dose-<br>response for<br>change in<br>androstenedi<br>one (A4) from<br>baseline to<br>week 12 | Did not meet primary endpoint. A 200mg daily dose showed a nonsignificant placeboadjusted reduction in A4. Low compliance was noted as a potential factor. | [10]      |



| CAHmelia-<br>204 | 2b | Adults with classic CAH on supraphysiolo gic GC doses with normal/near-normal A4 | Absolute<br>change in<br>daily GC<br>dose from<br>baseline at<br>week 24 | Did not meet primary endpoint. A 200mg daily dose demonstrated a non- significant placebo- adjusted reduction in GC dose. The trial was subsequently discontinued.                                                            |
|------------------|----|----------------------------------------------------------------------------------|--------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CAHptain-<br>205 | 2  | Children and adults with classic CAH                                             | Safety,<br>pharmacokin<br>etics, and<br>changes in<br>androgen<br>levels | Tildacerfont was generally safe and well- tolerated. A trend of larger reductions in A4 was observed with higher, twice- daily doses, suggesting that the initial dosing regimens in other trials may have been insufficient. |

## **Safety and Tolerability**



Across the clinical trial program, **tildacerfont** has been generally reported as safe and well-tolerated, with most adverse events being mild to moderate. No drug-related serious adverse events have been frequently reported in the completed studies.

#### **Cost-Effectiveness Analysis**

A formal cost-effectiveness analysis of **tildacerfont** has not been published. Given the clinical trial outcomes, a traditional cost-effectiveness evaluation is challenging. However, a qualitative and comparative analysis can be constructed by examining the economic burden of the current standard of care and the potential economic impact of a successful glucocorticoid-sparing therapy.

## Economic Burden of Current Standard of Care (Glucocorticoid Therapy)

The lifelong use of supraphysiologic doses of glucocorticoids in CAH is associated with a significant economic burden, primarily driven by the management of long-term comorbidities.



| Cost Driver            | Description                                                                                                                      | Supporting Data                                                                                                                                                                                                                                         |  |
|------------------------|----------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Direct Medical Costs   | Frequent physician visits, laboratory monitoring, and hospitalizations for adrenal crises.                                       | Annual healthcare costs for CAH patients are significantly higher than for matched controls.[1][2] Total annual healthcare expenditures for CAH patients were estimated to be substantially higher than for matched controls without the condition.[11] |  |
| Comorbidity Management | Treatment of GC-induced conditions such as osteoporosis, diabetes, cardiovascular disease, obesity, and mental health disorders. | Long-term GC use is a major risk factor for these costly chronic conditions.[12][13]                                                                                                                                                                    |  |
| Indirect Costs         | Reduced productivity,<br>caregiver burden, and<br>diminished health-related<br>quality of life.                                  | The burden on patients and their families is substantial, though not always captured in direct cost analyses.[2]                                                                                                                                        |  |

#### **Comparative Efficacy with an Alternative Novel Therapy**

Crinecerfont (Neurocrine Biosciences), another CRF1 receptor antagonist, has demonstrated positive results in its Phase 3 clinical trials, providing a benchmark for the potential of this drug class.



| Feature                                        | Tildacerfont (Spruce<br>Biosciences)                                 | Crinecerfont (Neurocrine Biosciences)                                                            |
|------------------------------------------------|----------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| Mechanism of Action                            | CRF1 Receptor Antagonist                                             | CRF1 Receptor Antagonist                                                                         |
| Pivotal Trial Primary Endpoint<br>(Adults)     | Not Met (A4 reduction in CAHmelia-203; GC reduction in CAHmelia-204) | Met (Statistically significant reduction in daily GC dose while maintaining androgen control)[4] |
| Pivotal Trial Primary Endpoint<br>(Pediatrics) | N/A (Phase 2 data suggests higher doses may be needed)               | Met (Statistically significant reduction in mean GC dose)[5]                                     |
| Development Status for CAH                     | Investment being wound down following trial results                  | New Drug Applications submitted to the FDA with Priority Review[14]                              |

#### **Projected Cost-Effectiveness of Tildacerfont**

Based on the available evidence, a strong case for the cost-effectiveness of **tildacerfont** for CAH cannot be made at this time due to the failure to meet primary endpoints in pivotal trials. A therapy that does not demonstrate a significant and consistent ability to reduce glucocorticoid dosage would not be expected to offset the high costs associated with the long-term complications of standard care. The potential for higher, more frequent dosing to be effective, as suggested by the CAHptain-205 study, would also increase the cost of the drug itself, further complicating the cost-effectiveness equation.

#### **Experimental Protocols**

The methodologies for the key clinical trials of **tildacerfont** provide insight into how its efficacy and safety were assessed.

### **CAHmelia-203 Experimental Workflow**





Click to download full resolution via product page

**Diagram 2:** CAHmelia-203 Experimental Workflow.

#### **CAHmelia-204 Experimental Workflow**





Click to download full resolution via product page

**Diagram 3:** CAHmelia-204 Experimental Workflow.

#### Conclusion

The therapeutic rationale for a glucocorticoid-sparing agent in the treatment of CAH is strong, given the significant humanistic and economic burden of the current standard of care.[1][2] While **tildacerfont**, a CRF1 receptor antagonist, showed initial promise in early-phase studies, it failed to meet its primary endpoints in two pivotal Phase 2b trials, CAHmelia-203 and CAHmelia-204. Consequently, a favorable cost-effectiveness profile for **tildacerfont** in CAH



cannot be substantiated with the current data. The success of a competing drug in the same class, crinecerfont, in demonstrating statistically significant glucocorticoid dose reduction highlights the potential of this therapeutic approach, but also underscores the challenges in translating mechanism of action into clinical efficacy.[4][5] Future research into alternative dosing regimens for **tildacerfont**, as suggested by the CAHptain-205 study, would be necessary to re-evaluate its potential clinical and economic value. However, with the discontinuation of key trials and the winding down of investment, the path forward for **tildacerfont** in CAH appears limited.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Burden of Illness of Congenital Adrenal Hyperplasia (CAH) in Adults: Results: of a Structured Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Health Care Burden in Patients With Adrenal Insufficiency PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. medpagetoday.com [medpagetoday.com]
- 6. Tildacerfont in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel treatments for congenital adrenal hyperplasia PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tildacerfont in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Spruce Biosciences Announces Topline Results from CAHmelia-203 in Adult Classic CAH and CAHptain-205 in Pediatric Classic CAH BioSpace [biospace.com]
- 11. Health Care Burden in Patients With Adrenal Insufficiency PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical and Experimental Pediatrics [e-cep.org]



- 13. academic.oup.com [academic.oup.com]
- 14. Neurocrine Biosciences's Crinecerfont is Set to Transform the Congenital Adrenal Hyperplasia Treatment Market | DelveInsight [prnewswire.com]
- To cite this document: BenchChem. [Tildacerfont for Congenital Adrenal Hyperplasia: A Cost-Effectiveness Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682374#cost-effectiveness-analysis-of-tildacerfontfor-cah]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com